molecular formula C14H19NO4 B116387 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid CAS No. 149506-05-8

3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid

Cat. No. B116387
M. Wt: 265.3 g/mol
InChI Key: ZENOSLRCCHSZKU-UHFFFAOYSA-N
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Description

“3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid” is a chemical compound with the molecular formula C14H19NO4 . It’s often referred to by its CID number 17040111 in databases like PubChem .


Molecular Structure Analysis

The molecular structure of “3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid” consists of a phenyl ring attached to a propanoic acid moiety via an amine group. The amine group is protected by a tert-butoxycarbonyl (Boc) group .

Scientific Research Applications

  • Peptide Conformation Analysis : The crystal structure of related compounds has been studied to understand the role of N-methylation in determining peptide conformation. For instance, E. Jankowska et al. (2002) analyzed the crystal structure of a similar compound to examine its conformation in peptides (Jankowska et al., 2002).

  • Catalyst in Chemical Synthesis : This compound is used in the N-tert-butoxycarbonylation of amines. A. Heydari et al. (2007) reported using H3PW12O40 as an efficient catalyst for this reaction, highlighting its importance in synthesizing N-Boc protected amino acids (Heydari et al., 2007).

  • Building Block in Material Science : The compound has been explored as a building block in material science. For example, Acerina Trejo-Machin et al. (2017) used a related compound, phloretic acid, in the creation of polybenzoxazine, showcasing its potential in developing new materials (Trejo-Machin et al., 2017).

  • Molecular Structure Analysis in Pharmaceuticals : The molecular and crystal structure of derivatives of this compound are studied for their role in pharmaceuticals. A. Kozioł et al. (2001) analyzed the structure of a cysteine derivative with tert-butoxycarbonyl, providing insights into the conformation-stabilizing function of weak intermolecular bonding (Kozioł et al., 2001).

  • Metabolic Studies in Microbiology : In microbiology, derivatives of this compound are used in analyzing metabolic processes. A. Rimbault et al. (1993) studied organic acids, including derivatives of tert-butyldimethylsiyl, in cultures of an anaerobic archaeon, demonstrating its application in understanding microbial metabolism (Rimbault et al., 1993).

properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h4-5,7-8H,6,9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENOSLRCCHSZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933660
Record name 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid

CAS RN

149506-05-8
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149506-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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